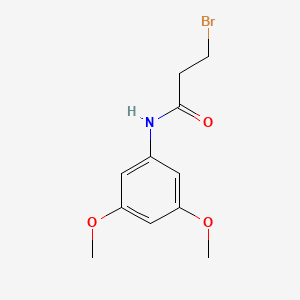

3-Bromo-n-(3,5-dimethoxyphenyl)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H14BrNO3 |

|---|---|

Molecular Weight |

288.14 g/mol |

IUPAC Name |

3-bromo-N-(3,5-dimethoxyphenyl)propanamide |

InChI |

InChI=1S/C11H14BrNO3/c1-15-9-5-8(6-10(7-9)16-2)13-11(14)3-4-12/h5-7H,3-4H2,1-2H3,(H,13,14) |

InChI Key |

SNFBIHDVRDWMTJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)CCBr)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide

The construction of the target molecule can be achieved through a few strategic synthetic pathways. The most common approaches involve either forming the amide bond with precursors already containing the bromine atom and the dimethoxyphenyl group or by introducing the bromine atom onto a pre-formed propanamide scaffold.

A primary and direct method for the synthesis of this compound is the acylation of 3,5-dimethoxyaniline with 3-bromopropanoyl chloride. This reaction is a classic example of amide bond formation, where the nucleophilic amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride leaving group.

The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in the presence of a non-nucleophilic base. The base, often a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting amine. The reaction proceeds as follows:

Reaction Scheme: Amidation of 3,5-dimethoxyaniline

Br-CH2CH2-COCl + H2N-Ar -> Br-CH2CH2-CONH-Ar + HCl

(where Ar = 3,5-dimethoxyphenyl)

This synthetic route is highly efficient due to the high reactivity of acyl chlorides. sigmaaldrich.com The commercial availability of both 3-bromopropanoyl chloride and various substituted anilines makes this method a versatile approach for generating a library of N-aryl propanamides. researchgate.netsphinxsai.com

An alternative synthetic strategy involves the bromination of an N-(3,5-dimethoxyphenyl)propanamide precursor. This approach first requires the synthesis of the non-brominated amide, which can be prepared by reacting 3,5-dimethoxyaniline with propanoyl chloride or propanoic acid (using a suitable coupling agent). Once the N-(3,5-dimethoxyphenyl)propanamide is formed, the bromine atom can be introduced onto the propionamide (B166681) chain.

One plausible method for achieving this is through the hydrobromination of the corresponding α,β-unsaturated precursor, N-(3,5-dimethoxyphenyl)acrylamide. The addition of hydrogen bromide (HBr) across the double bond would be expected to yield the 3-bromo product, following Markovnikov's rule in reverse if initiated by free radicals, or through conjugate addition. The synthesis of such acrylamide precursors is a known process in organic chemistry. nih.gov

Another, though less direct, route could involve the bromination of 3-bromopropanoic acid itself, followed by amidation. However, direct bromination of the saturated propanamide chain can be less selective and may require specific reagents, such as N-bromosuccinimide (NBS) under radical initiation conditions, which could potentially lead to bromination on the activated aryl ring as a side reaction. beilstein-journals.orgnih.gov

The incorporation of the 3,5-dimethoxyphenyl group is most commonly and efficiently achieved by using 3,5-dimethoxyaniline as a primary building block. This aniline derivative serves as the nucleophilic component in amidation reactions, directly installing the desired N-aryl substituent onto the propanamide backbone. The reactivity of 3,5-dimethoxyaniline is influenced by the two electron-donating methoxy (B1213986) groups, which activate the amine for nucleophilic attack.

Alternative, more complex strategies could involve synthesizing the amide bond with a different, more readily available aniline, and then subsequently introducing the methoxy groups onto the phenyl ring. This could theoretically be accomplished through reactions such as nucleophilic aromatic substitution on a suitably activated ring (e.g., with nitro or fluoro groups) or through multi-step sequences involving Baeyer-Villiger oxidation of acetyl groups followed by methylation. However, these methods are significantly less direct and lower-yielding compared to the straightforward use of 3,5-dimethoxyaniline from the outset.

Synthesis of Analogs and Derivatives of this compound

The synthetic methodologies described above are not limited to the title compound but are broadly applicable to the creation of a wide range of structural analogs and derivatives. These modifications can be targeted at either the N-aryl substituent or the propionamide chain, allowing for systematic exploration of structure-activity relationships in various research contexts.

By substituting 3,5-dimethoxyaniline with other substituted anilines, a diverse array of N-aryl analogs can be synthesized. The coupling reaction with 3-bromopropanoyl chloride is tolerant of a wide variety of functional groups on the aromatic ring, enabling the synthesis of compounds with different electronic and steric properties. This modularity allows for the creation of extensive compound libraries for chemical and biological screening. nih.gov

| N-Aryl Substituent | Resulting Compound Name | Reference |

|---|---|---|

| 3,5-di-tert-butylphenyl | 3-Bromo-N-(3,5-di-tert-butylphenyl)propanamide | nih.gov |

| 4-chlorophenyl | 3-Bromo-N-(4-chlorophenyl)propanamide | nih.gov |

| 4-methoxyphenyl | 3-Bromo-N-(4-methoxyphenyl)propanamide |

The propionamide backbone itself can also be a site for structural modification. Changes to the length of the alkyl chain, the nature of the halogen, or the introduction of other substituents can lead to new derivatives with potentially different properties. For instance, using different 3-halo-propanoyl chlorides (e.g., 3-chloro) or acyl halides of different chain lengths (e.g., 4-bromobutanoyl chloride) in the amidation reaction would yield homologous compounds.

Furthermore, more complex modifications can be made by starting with different building blocks. For example, introducing substituents at the 2-position of the propionamide chain can create chiral centers and add steric bulk.

| Modification | Example Compound Structure | Synthetic Precursor | Reference |

|---|---|---|---|

| Substitution of Bromine with Chlorine | Cl-CH2CH2-CONH-Ar | 3-Chloropropanoyl chloride | |

| Chain Extension | Br-(CH2)3-CONH-Ar | 4-Bromobutanoyl chloride | mdpi.com |

| Introduction of N-Alkyl group | Br-CH2CH2-CON(Alkyl)-Ar | N-alkyl-3,5-dimethoxyaniline | nih.gov |

These synthetic strategies provide a robust framework for the generation of this compound and a wide variety of its derivatives, facilitating further investigation into their chemical and physical properties.

Incorporation into Hybrid Molecular Systems

The structure of this compound, featuring a reactive bromo-alkyl chain and a substituted aromatic ring, makes it a suitable building block for the synthesis of more complex, hybrid molecules. The bromo-functional group serves as an electrophilic site, allowing for covalent linkage to other molecular scaffolds.

While specific research detailing the incorporation of this compound into hybrid systems is not extensively documented, the general strategy is well-established in medicinal chemistry. For instance, similar bromo-functionalized phenylpropionic acids are utilized as precursors in Suzuki coupling reactions to link different aromatic systems, followed by amide bond formation to create complex hybrid amides nih.gov. This modular approach allows for the combination of different pharmacophores to develop new therapeutic agents nih.gov. The 3-bromopropanamide moiety can act as a flexible linker, connecting a nucleophilic component to the 3,5-dimethoxyphenyl group to build novel molecular architectures.

Key Chemical Reactions and Reactivity of this compound and its Derivatives

The reactivity of this compound is primarily dictated by the presence of the bromine atom on the propyl chain, which is a good leaving group, and the amide functionality.

Cyclization Reactions

Intramolecular cyclization reactions offer a powerful method for the synthesis of heterocyclic compounds. For derivatives of 3-bromo-propanamides, cyclization can theoretically occur via nucleophilic attack from the amide nitrogen or the aromatic ring onto the carbon bearing the bromine atom. However, specific studies detailing the cyclization of this compound itself are not prominently featured in the reviewed scientific literature. General studies on related N-substituted amides have shown that intramolecular reactions can lead to the formation of various ring systems, with the reaction's success often depending on the nature of the substituents and the reaction conditions researchgate.net.

Substitution Reactions

The bromine atom in this compound makes the α- and β-carbons of the propanamide chain susceptible to nucleophilic substitution. This reaction is a cornerstone of its utility in synthesis.

Research on a series of related 3-bromo-N-(substituted-phenyl)propanamides demonstrates their role as key electrophilic intermediates in the synthesis of novel bi-heterocyclic compounds. In these syntheses, the bromo-propanamide derivative reacts with a sulfur-based nucleophile, specifically the thiol group of a 1,3,4-oxadiazole intermediate, to form a new carbon-sulfur bond researchgate.net. This substitution reaction proceeds effectively to link the propanamide moiety to a thiazole-oxadiazole scaffold, yielding compounds with potential biological activity researchgate.net.

The table below summarizes the synthesis of various bi-heterocycles using different substituted 3-bromo-N-phenylpropanamides, illustrating the versatility of this substitution reaction.

| Reactant (Nucleophile) | Electrophile (3-Bromo-N-(substituted-phenyl)propanamide) | Product | Yield (%) |

|---|---|---|---|

| 5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol | 3-Bromo-N-(2,4-dimethylphenyl)propanamide | 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)propanamide | 85% |

| 5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol | 3-Bromo-N-(2,5-dimethylphenyl)propanamide | 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)propanamide | 89% |

Oxidation Reactions

The oxidation of amides can lead to a variety of products, depending on the oxidant and the substrate's structure. Anodic oxidation, for example, typically results in alkoxylation at the α-position relative to the nitrogen atom beilstein-journals.orgresearchgate.net. This process involves an initial electron transfer from the amide to form a cation radical, followed by reaction with a solvent like methanol researchgate.net.

While the electrochemical behavior of many aliphatic and aromatic amides has been investigated, specific studies on the oxidation of this compound are not found in the surveyed literature. Based on general principles, potential oxidation could occur at the N-alkyl chain or the electron-rich dimethoxy-substituted benzene (B151609) ring. However, without specific experimental data, the precise outcomes remain speculative.

Radical-Polar Crossover Reactions

Radical-polar crossover reactions represent a modern synthetic strategy where a process transitions between radical and ionic intermediates. thieme-connect.de This approach is particularly useful in domino or tandem reactions, allowing for chemical transformations that might be challenging through purely radical or polar pathways thieme-connect.de.

In the context of halo-amides, a radical can be generated via single-electron transfer (SET), which can then participate in further reactions. For α-bromo amides, these radical intermediates can be oxidized to a carbenium ion in a radical-polar crossover event, leading to products from a subsequent polar reaction nih.gov. While this methodology has been applied to various α-bromo amides and other related compounds, there are no specific examples in the reviewed literature of radical-polar crossover reactions involving this compound. The principles suggest its potential participation in such pathways, but this remains an area for future investigation.

Computational and Theoretical Studies

Molecular Modeling and Geometry Optimization

Molecular modeling and geometry optimization are fundamental computational techniques used to predict the most stable three-dimensional arrangement of atoms in a molecule. For 3-Bromo-n-(3,5-dimethoxyphenyl)propanamide, these studies would typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to calculate the molecule's lowest energy conformation.

Although a specific crystal structure for this compound is not publicly available, the crystal structure of the closely related compound, 3-Bromo-N-(3,5-di-tert-butylphenyl)propanamide, provides a strong basis for inference. nih.govnih.gov In this analogue, the amide linkage is a key structural feature, and the bond distances and angles are within the normal range for similar amide derivatives. nih.gov It is anticipated that this compound would exhibit a similar planarity of the amide group due to delocalization of the nitrogen lone pair electrons into the carbonyl group. The propanamide side chain, with its terminal bromine atom, will have specific bond lengths and angles that can be accurately predicted through geometry optimization calculations. The dimethoxyphenyl ring is expected to be largely planar, with the methoxy (B1213986) groups lying in or slightly out of the plane of the ring.

Intermolecular interactions are also a critical aspect of molecular geometry. The analogue, 3-Bromo-N-(3,5-di-tert-butylphenyl)propanamide, forms chains in the crystal lattice through N-H⋯O hydrogen bonding between the amide groups of adjacent molecules. nih.govnih.gov It is highly probable that this compound would also exhibit similar hydrogen bonding patterns, a key factor in its solid-state packing and physical properties.

Conformational Analysis and Rotation Barriers

Conformational analysis explores the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For this compound, several key rotational barriers will dictate its conformational landscape.

A significant feature is the rotation around the N-C(aryl) bond, which determines the orientation of the dimethoxyphenyl ring relative to the propanamide moiety. In the analogue 3-Bromo-N-(3,5-di-tert-butylphenyl)propanamide, a slight twist is observed between the amide residue and the benzene (B151609) ring, with a reported C—N—C—C torsion angle of 29.4 (5)°. nih.govnih.gov A similar non-planar arrangement is expected for the target compound, influenced by the steric hindrance of the methoxy groups at the 3 and 5 positions of the phenyl ring.

Another important conformational aspect is the rotation around the C-C bonds within the propanamide side chain. The flexibility of this chain allows for various gauche and anti conformations, which will have different energy levels. The presence of the bulky bromine atom at the terminus of this chain will influence the preferred conformations.

The energy barriers to these rotations can be calculated using computational methods. These barriers provide insight into the flexibility of the molecule and the relative populations of different conformers at a given temperature. The conformational preferences of N-aryl amides are a subject of ongoing research, with factors such as electronic effects and steric hindrance playing crucial roles in determining the most stable arrangements.

Prediction of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to predict the biological activity and physicochemical properties of compounds. For this compound, several important molecular descriptors can be predicted using computational tools.

| Descriptor | Predicted Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 47.76 Ų |

| LogP (Octanol-Water Partition Coefficient) | 2.54 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 5 |

These predicted values provide a snapshot of the molecule's physicochemical profile. The Topological Polar Surface Area (TPSA) is an indicator of a molecule's ability to permeate cell membranes. The LogP value suggests its lipophilicity, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. The number of hydrogen bond donors and acceptors indicates the potential for forming hydrogen bonds with biological macromolecules, while the number of rotatable bonds is a measure of the molecule's conformational flexibility.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a receptor, typically a protein. wikipedia.orgh-its.orgnih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

While specific molecular docking studies for this compound have not been reported, its structural features suggest the types of interactions it could form within a hypothetical receptor binding site. The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The two methoxy groups on the phenyl ring can also act as hydrogen bond acceptors. The aromatic ring itself can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues of a protein. The bromine atom can engage in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition.

A typical molecular docking simulation would involve preparing the three-dimensional structures of both the ligand (this compound) and the target receptor. A search algorithm would then explore various possible binding poses of the ligand within the receptor's active site, and a scoring function would be used to estimate the binding affinity for each pose. The results would provide insights into the most probable binding mode and the key interactions driving the ligand-receptor recognition.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, such as those based on Hartree-Fock or Density Functional Theory, are employed to investigate the electronic structure of molecules. imgroupofresearchers.comnih.gov These calculations can provide a wealth of information about the distribution of electrons, molecular orbital energies, and other electronic properties that govern a molecule's reactivity and spectroscopic characteristics.

For this compound, quantum chemical calculations could be used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

Furthermore, these calculations can generate an electrostatic potential map, which illustrates the charge distribution across the molecule. This map would highlight the electron-rich regions (such as the oxygen atoms of the carbonyl and methoxy groups) and electron-poor regions (such as the amide proton), providing a visual representation of the sites most likely to be involved in electrostatic interactions. Mulliken charge analysis can also be performed to assign partial charges to each atom, offering a quantitative measure of the charge distribution. These theoretical analyses are invaluable for understanding the intrinsic electronic properties of this compound and predicting its behavior in chemical reactions and biological systems.

Biological Activity Screening and Mechanistic Investigations

Antiproliferative Activity Studies

There is currently no available scientific literature detailing any investigation into the antiproliferative activity of 3-Bromo-n-(3,5-dimethoxyphenyl)propanamide. Studies on its potential to inhibit the growth of cancer cell lines have not been found in the public domain.

Antimicrobial Activity Studies

Comprehensive searches for the antimicrobial properties of this compound yielded no specific results.

No studies have been identified that evaluate the efficacy of this compound against any bacterial strains. Consequently, there is no data on its minimum inhibitory concentration (MIC) or its spectrum of activity.

Similarly, there is a lack of research on the antifungal and antiyeast capabilities of this compound. Its potential to inhibit the growth of pathogenic fungi or yeasts has not been reported.

Enzyme Inhibitory Potential (e.g., α-glucosidase)

No published research was found regarding the enzyme inhibitory potential of this compound. Specifically, its ability to inhibit enzymes such as α-glucosidase, which is relevant in the context of diabetes management, has not been investigated in available literature.

Insecticidal Activity Studies

There are no available reports or studies on the insecticidal properties of this compound. Its potential as a pesticide or insect-repelling agent remains un-investigated in published research.

Antiseizure/Anticonvulsant Activity Studies

A review of the scientific literature did not yield any studies concerning the antiseizure or anticonvulsant activity of this compound. Its effects on the central nervous system in the context of seizure disorders have not been documented.

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the biological activity screening or mechanistic investigations of the chemical compound this compound.

Therefore, the requested detailed article focusing on the "," including "Investigation of Protein-Protein Interaction (PPI) Modulation" and "In Vitro Studies for Mechanistic Elucidation," cannot be generated at this time. Scientific research on this particular compound's biological effects and mechanism of action has not been published or is not publicly accessible.

Structure Activity Relationship Sar Studies of 3 Bromo N 3,5 Dimethoxyphenyl Propanamide Derivatives

Impact of N-Aryl Substituent Modifications on Biological Activity

The N-aryl group of 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide is a critical determinant of its biological activity. The 3,5-dimethoxy substitution pattern on the phenyl ring appears to be a key feature for the interaction with certain biological targets. Modifications to this ring system, including the introduction, removal, or alteration of substituents, can profoundly impact the compound's potency and selectivity.

Research into a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as inhibitors of fibroblast growth factor receptor-1 (FGFR1) has provided valuable insights into the SAR of the N-aryl moiety. These studies have shown that the 3,5-dimethoxyphenyl group is a favorable substituent for FGFR1 inhibition. The activity of these compounds is sensitive to changes in the substitution pattern on this ring. For instance, the introduction of additional groups or the replacement of the methoxy (B1213986) groups with other functionalities can lead to a significant variation in inhibitory activity.

The following table summarizes the impact of various N-aryl substituents on the biological activity of related propanamide and benzamide (B126) derivatives.

| Compound ID | N-Aryl Substituent | Biological Activity (IC50, µM) | Target |

| C9 | 3,5-dimethoxyphenyl | 1.25 - 2.31 | FGFR1 |

| Analog 1 | 4-methoxyphenyl | Varies | Varies |

| Analog 2 | 3,4-dimethoxyphenyl | Varies | Varies |

| Analog 3 | Phenyl | Varies | Varies |

| Analog 4 | 3-chlorophenyl | Varies | Varies |

This table is illustrative and compiles data from various studies on related N-aryl amide derivatives to demonstrate general SAR principles.

Influence of Propionamide (B166681) Chain Modifications on Biological Activity

The propionamide chain in this compound serves as a linker between the N-aryl and the bromo-ethyl moieties. Modifications to this linker, such as altering its length, rigidity, or introducing substituents, can significantly influence the compound's biological activity. The length of the alkyl chain in N-aryl amides has been shown to be a critical factor for activity in various contexts.

For instance, in a series of N-alkylphenyl-3,5-dinitrobenzamide analogs, the presence and the length of the alkyl chain were found to be critical for their anti-tuberculosis activity. Both the absence of the alkyl chain and an increase in its length led to a decrease in activity, suggesting an optimal linker length for target engagement. While this study was not on the exact same scaffold, it highlights the general principle that the linker length is a key parameter to optimize in SAR studies.

Systematic homologation, the process of incrementally increasing the length of an alkyl chain, often reveals an optimal chain length for biological activity. This suggests that the linker plays a crucial role in positioning the key pharmacophoric elements of the molecule for optimal interaction with the biological target.

The following table illustrates the general impact of modifying the amide chain on the biological activity of N-aryl amides.

| Modification to Propionamide Chain | General Impact on Biological Activity | Rationale |

| Chain Lengthening (e.g., Butanamide) | Can increase or decrease activity | Alters the distance between key binding groups, potentially improving or disrupting interactions with the target. |

| Chain Shortening (e.g., Acetamide) | Can increase or decrease activity | Alters the distance between key binding groups, potentially improving or disrupting interactions with the target. |

| Introduction of Substituents | Can increase or decrease activity | Can introduce new interactions (e.g., hydrogen bonding, steric hindrance) with the target. |

| Introduction of Rigidity (e.g., double bond) | Can increase or decrease activity | Restricts the conformational flexibility of the molecule, which can be beneficial if the active conformation is locked in, but detrimental otherwise. |

This table is based on general principles of medicinal chemistry and SAR studies of related N-aryl amides.

Role of Halogen Substitution in Biological Activity

The presence of a bromine atom in this compound is a significant structural feature that can profoundly influence its biological activity. Halogen atoms, particularly bromine and chlorine, are frequently incorporated into drug candidates to enhance their pharmacological properties. The introduction of a halogen can affect a molecule's lipophilicity, metabolic stability, and ability to form specific interactions with biological targets.

In the context of N-aryl amides, halogenation has been shown to be a valuable tool for optimizing biological activity. For example, in the aforementioned study of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, the bromine atom at the 4-position of the benzamide ring was found to be a key contributor to their potent FGFR1 inhibitory activity.

The positive effect of bromination on the bioactive potential of substances is a well-documented phenomenon. The mechanisms underlying this enhancement are thought to include increased lipophilicity, which can improve membrane permeability, an increased metabolic half-life, and the potential for the formation of halogen bonds—a type of non-covalent interaction between the electrophilic region of the halogen atom and a nucleophilic site on a biological macromolecule.

The following table summarizes the effect of different halogen substitutions on the biological activity of related N-aryl amide derivatives.

| Compound ID | Halogen Substitution | Biological Activity (IC50, µM) | Target |

| C9 | 4-Bromo | 1.25 - 2.31 | FGFR1 |

| Analog 5 | 4-Chloro | Varies | Varies |

| Analog 6 | 4-Fluoro | Varies | Varies |

| Analog 7 | No Halogen | Varies | Varies |

This table is illustrative and compiles data from various studies on related halogenated N-aryl amides to demonstrate general SAR principles.

Correlation between Structural Features and Specific Biological Targets

The structural features of this compound derivatives have been correlated with their activity against specific biological targets, most notably receptor tyrosine kinases such as FGFR1. The SAR data suggests that the combination of the 4-bromo-N-(3,5-dimethoxyphenyl)amide scaffold is particularly well-suited for binding to the ATP-binding pocket of FGFR1.

Molecular docking studies of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have revealed that these compounds can form multiple hydrogen bonds with key amino acid residues within the FGFR1 active site. The 3,5-dimethoxyphenyl group often occupies a hydrophobic pocket, while the bromo-substituted ring engages in other favorable interactions.

Beyond FGFR1, N-aryl amides are a versatile scaffold known to interact with a range of other biological targets. For instance, various N-aryl propanamide and acetamide (B32628) derivatives have been investigated as inhibitors of other kinases and as modulators of tubulin polymerization. The specific structural modifications discussed in the preceding sections—alterations to the N-aryl ring, the amide chain, and the halogen substituent—are all critical for determining the target selectivity of these compounds.

The following table provides a summary of the correlation between key structural features and potential biological targets for this class of compounds.

| Structural Feature | Potential Biological Target(s) | Rationale for Interaction |

| N-(3,5-dimethoxyphenyl) group | Kinases (e.g., FGFR1), Tubulin | The dimethoxy groups can form hydrogen bonds and the phenyl ring can engage in hydrophobic interactions within the binding site. |

| Propionamide Linker | Varies | The linker's length and flexibility are crucial for correctly positioning the other pharmacophoric groups for optimal target binding. |

| Bromo- substitution | Kinases, other enzymes | The bromine atom can increase lipophilicity and participate in halogen bonding, enhancing binding affinity and selectivity. |

The collective evidence from SAR studies underscores the importance of a multi-pronged approach to the design of novel therapeutic agents based on the this compound scaffold. By systematically modifying each key structural component, it is possible to fine-tune the biological activity and target selectivity of these compounds, paving the way for the development of more effective and safer medicines.

Future Research Directions

Exploration of Novel Synthetic Pathways

The logical and most direct synthesis of 3-Bromo-n-(3,5-dimethoxyphenyl)propanamide would involve the acylation of 3,5-dimethoxyaniline with 3-bromopropionyl chloride. While effective, future research should focus on developing more innovative and efficient synthetic strategies.

Key areas for exploration include:

Flow Chemistry: Utilizing microreactor technology could offer superior control over reaction parameters (temperature, mixing, reaction time), leading to higher purity, better yields, and enhanced safety, particularly for exothermic acylation reactions.

Green Chemistry Approaches: Investigating the use of solvent-free conditions or greener solvents (e.g., ionic liquids, deep eutectic solvents) would minimize the environmental impact. Furthermore, exploring biocatalytic methods, such as using enzymes to facilitate amide bond formation, represents a frontier in sustainable synthesis.

These novel pathways could provide significant advantages over traditional methods in terms of efficiency, safety, and environmental impact.

Advanced Spectroscopic Characterization Techniques

Thorough characterization is essential to confirm the structure and purity of synthesized this compound. While standard techniques like ¹H and ¹³C NMR are foundational, advanced spectroscopic methods can provide deeper structural insights.

| Technique | Purpose | Expected Information |

| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Unambiguously assign all proton and carbon signals and confirm connectivity. | Detailed correlation maps confirming the propanamide chain's attachment to the aniline nitrogen and the relative positions of all atoms. |

| High-Resolution Mass Spectrometry (HRMS) | Determine the exact molecular weight and elemental composition. | Provides an exact mass measurement, confirming the molecular formula C₁₁H₁₄BrNO₃ with high precision. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identify key functional groups. | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide I), and N-H bending (amide II), as well as C-O stretches for the methoxy (B1213986) groups and C-Br vibrations. |

| Single-Crystal X-ray Diffraction | Determine the precise three-dimensional molecular structure and crystal packing. | Provides definitive bond lengths, bond angles, and torsional angles. It can also reveal intermolecular interactions like hydrogen bonding in the solid state. rsc.org |

These advanced techniques would collectively provide an exhaustive and unambiguous structural profile of the molecule, which is critical for all subsequent computational and biological studies.

Further Computational Studies on Molecular Dynamics and Interactions

Computational chemistry offers a powerful, predictive lens through which to understand the properties and potential interactions of this compound before extensive lab work is undertaken. neuroquantology.com

Future computational research should focus on:

Density Functional Theory (DFT) Calculations: These studies can be used to calculate the molecule's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting reactivity. A molecular electrostatic potential (MEP) map could also be generated to identify electron-rich and electron-poor regions, predicting sites for potential intermolecular interactions.

Molecular Dynamics (MD) Simulations: MD simulations can model the conformational flexibility of the molecule over time in different solvent environments. acs.orgmdpi.com This is vital for understanding how the molecule might adapt its shape to fit into a biological target's binding site.

Molecular Docking: Virtual screening of the compound against libraries of known biological targets (e.g., enzymes, receptors) can predict potential binding affinities and modes of interaction. nih.gov This can help prioritize targets for future biological screening, saving time and resources.

Expansion of Biological Activity Profiling to Other Therapeutic Areas

The structural components of this compound suggest several therapeutic areas where it might exhibit biological activity. The dimethoxyphenyl moiety is present in numerous bioactive compounds, including some with anticancer properties. nih.govnih.gov The propanamide linker is also a common feature in pharmacologically active molecules.

A proposed screening cascade could include:

| Therapeutic Area | Specific Assays | Rationale |

| Oncology | Cytotoxicity assays against a panel of cancer cell lines (e.g., breast, lung, colon). | The 3,5-dimethoxyphenyl group is a feature in some natural and synthetic compounds with antiproliferative activity. |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) assays against a panel of bacteria and fungi. | N-aryl amides and brominated organic compounds are known classes of antimicrobial agents. |

| Neuroprotection | Assays for antioxidant activity (e.g., DPPH, ABTS) and inhibition of enzymes involved in neurodegeneration. | Phenolic and methoxy-substituted aromatic rings can possess antioxidant and neuroprotective properties. |

| Anti-inflammatory | Assays for inhibition of key inflammatory enzymes like COX-1, COX-2, and 5-LOX. | Many anti-inflammatory drugs contain an N-aryl amide scaffold. |

This broad-based screening would efficiently probe the molecule's potential utility across multiple disease areas. lifechemicals.com

Detailed Mechanistic Investigations of Promising Biological Activities

Should initial screening reveal significant activity in any area, the next critical step is to elucidate the mechanism of action (MOA). themultiphysicsjournal.commdpi.com For instance, if the compound shows promising anticancer activity, follow-up studies could include:

Enzyme Inhibition Assays: If docking studies suggest a particular enzyme target (e.g., a kinase or histone deacetylase), specific in vitro assays can be performed to confirm and quantify this inhibition.

Cell Cycle Analysis: Using flow cytometry to determine if the compound arrests cell division at a particular phase (e.g., G1, S, G2/M).

Apoptosis Assays: Employing techniques like Annexin V staining or caspase activity assays to determine if the compound induces programmed cell death.

Target Deconvolution Studies: Using chemical proteomics or other advanced techniques to identify the specific molecular target(s) within the cell.

Understanding the MOA is fundamental for optimizing a compound's activity and advancing it through the drug discovery pipeline. researchgate.net

Rational Design of New Derivatives based on SAR

A systematic Structure-Activity Relationship (SAR) study is the cornerstone of medicinal chemistry, guiding the optimization of a lead compound. oncodesign-services.comgardp.org By synthesizing and testing a library of analogues, researchers can identify which parts of the molecule are essential for its activity. drugdesign.org

A proposed initial SAR study for this compound could involve modifications at three key positions:

| Modification Site | Rationale | Example Derivatives |

| Aromatic Ring (R¹) | To probe the importance of the methoxy groups' number, position, and electronic nature. | 3,4-dimethoxy; 2,5-dimethoxy; 3,4,5-trimethoxy; 4-hydroxy-3-methoxy; 4-chloro. |

| Alkyl Chain (R²) | To evaluate the effect of the halogen and chain length on activity. | 3-chloro-propanamide; 2-bromo-propanamide; 4-bromo-butanamide. |

| Amide Linker | To assess the importance of the amide bond itself. | Replacement with a sulfonamide or a reversed amide. |

The data generated from testing these derivatives would allow for the construction of a robust SAR model, guiding the design of new, more potent, and selective compounds.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide, and how can reaction yields be optimized?

- Methodology : A common approach involves coupling 3-bromopropionyl chloride with 3,5-dimethoxyaniline under anhydrous conditions. Optimize yields by controlling stoichiometry (1:1.2 molar ratio of aniline to acyl chloride) and using a base like triethylamine to scavenge HCl. Solvent choice (e.g., dichloromethane or THF) and low temperatures (0–5°C) minimize side reactions. Purification via recrystallization from ethanol/water mixtures improves purity .

- Data : Similar brominated propanamides report yields of 65–85% under optimized conditions .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodology :

- NMR : and NMR confirm substituent positions and amide bond formation. For example, the amide proton typically resonates at δ 8.2–8.5 ppm, while methoxy groups appear as singlets near δ 3.8 ppm .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (expected [M+H]: ~314.1).

- Elemental Analysis : Verify C, H, N, Br content within ±0.3% of theoretical values .

Q. What safety protocols are critical during experimental handling?

- Precautions : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation/contact, as brominated amides may irritate mucous membranes. Store in airtight containers at 2–8°C, away from oxidizing agents .

- Emergency Response : For skin contact, wash with 10% sodium thiosulfate; for ingestion, administer activated charcoal and seek medical attention .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal structure influence physicochemical properties?

- Methodology : Single-crystal X-ray diffraction (e.g., using SHELXL ) reveals hydrogen bonding and torsion angles. For example, in the analogue 3-Bromo-N-(3,5-di-tert-butylphenyl)propanamide, N–H···O hydrogen bonds form chains parallel to the c-axis, stabilizing the lattice. The C–N–C–C torsion angle (29.4°) indicates moderate conjugation between the amide and aryl groups .

- Implications : Stronger hydrogen bonding correlates with higher melting points and reduced solubility in nonpolar solvents .

Q. How can discrepancies in crystallographic refinement (e.g., high R factors) be resolved?

- Methodology :

- Data Quality : Ensure high-resolution data (θ > 25°) and redundancy > 4. Use SADABS for absorption corrections .

- Modeling : Test for twinning or disorder. For example, partial occupancy of bromine atoms may require constrained refinement.

- Validation : Cross-check with Hirshfeld surface analysis and Rint values (<5% for reliable datasets) .

- Case Study : A reported R factor of 0.049 was achieved for a related compound by iterative refinement of anisotropic displacement parameters .

Q. What mechanistic insights guide the optimization of bromination in propanamide derivatives?

- Methodology :

- Electrophilic Substitution : Bromination at the β-position of the propanamide chain is influenced by electron-donating methoxy groups on the aryl ring, which activate specific sites. DFT calculations can predict regioselectivity .

- Kinetic Control : Lower temperatures favor mono-bromination; excess Br or HBr promotes di-substitution. Monitor via TLC (Rf ~0.3 in hexane/ethyl acetate 3:1) .

Key Challenges and Solutions

- Synthetic Challenge : Low yields due to hygroscopic intermediates.

Solution : Use molecular sieves in reaction mixtures and strictly anhydrous solvents . - Analytical Challenge : Overlapping NMR signals for methoxy and aryl protons.

Solution : Apply 2D COSY or NOESY to resolve coupling patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.